molecular formula C21H18Cl2N2O4S B11304662 4-(Propan-2-yl)phenyl 5-chloro-2-[(4-chlorobenzyl)sulfonyl]pyrimidine-4-carboxylate

4-(Propan-2-yl)phenyl 5-chloro-2-[(4-chlorobenzyl)sulfonyl]pyrimidine-4-carboxylate

Cat. No.: B11304662
M. Wt: 465.3 g/mol
InChI Key: ITDIKDOREFPWBC-UHFFFAOYSA-N
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Description

4-(PROPAN-2-YL)PHENYL 5-CHLORO-2-[(4-CHLOROPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrimidine core substituted with a carboxylate group, a chlorophenyl group, and a methanesulfonyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(PROPAN-2-YL)PHENYL 5-CHLORO-2-[(4-CHLOROPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE typically involves multi-step organic synthesis. The process begins with the preparation of the pyrimidine core, followed by the introduction of the chlorophenyl and methanesulfonyl groups. The final step involves the esterification of the carboxylate group. Common reagents used in these steps include chlorinating agents, sulfonyl chlorides, and esterification catalysts.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanesulfonyl group, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can target the chlorophenyl group, converting it to a phenyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorinated positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include sulfone derivatives, reduced phenyl derivatives, and substituted pyrimidine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(PROPAN-2-YL)PHENYL 5-CHLORO-2-[(4-CHLOROPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(PROPAN-2-YL)PHENYL 5-CHLORO-2-[(4-CHLOROPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

  • 4-(PROPAN-2-YL)PHENYL 5-CHLORO-2-[(4-METHYLPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE
  • 4-(PROPAN-2-YL)PHENYL 5-CHLORO-2-[(4-FLUOROPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE

Uniqueness

The uniqueness of 4-(PROPAN-2-YL)PHENYL 5-CHLORO-2-[(4-CHLOROPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorophenyl and methanesulfonyl groups enhances its reactivity and potential for diverse applications compared to similar compounds with different substituents.

Properties

Molecular Formula

C21H18Cl2N2O4S

Molecular Weight

465.3 g/mol

IUPAC Name

(4-propan-2-ylphenyl) 5-chloro-2-[(4-chlorophenyl)methylsulfonyl]pyrimidine-4-carboxylate

InChI

InChI=1S/C21H18Cl2N2O4S/c1-13(2)15-5-9-17(10-6-15)29-20(26)19-18(23)11-24-21(25-19)30(27,28)12-14-3-7-16(22)8-4-14/h3-11,13H,12H2,1-2H3

InChI Key

ITDIKDOREFPWBC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)OC(=O)C2=NC(=NC=C2Cl)S(=O)(=O)CC3=CC=C(C=C3)Cl

Origin of Product

United States

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